Methyl 2-((4-aminophenyl)thio)propanoate
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Overview
Description
Methyl 2-((4-aminophenyl)thio)propanoate: is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a methyl ester group and a 4-aminophenylthio substituent on the propanoate backbone. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-aminophenyl)thio)propanoate typically involves the reaction of 4-aminothiophenol with methyl 2-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-aminothiophenol attacks the electrophilic carbon of the methyl 2-bromopropanoate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((4-aminophenyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((4-aminophenyl)thio)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((4-aminophenyl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
- Methyl 2-(4-aminophenyl)propanoate
- Propanoic acid, 2-[(4-aminophenyl)thio]-, methyl ester
Comparison: Methyl 2-((4-aminophenyl)thio)propanoate is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity due to the sulfur atom in its structure .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H13NO2S/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3 |
InChI Key |
HGBABVFKBIVJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)SC1=CC=C(C=C1)N |
Origin of Product |
United States |
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